Product packaging for Methyl 5-bromo-3-chloropicolinate(Cat. No.:CAS No. 1214336-41-0)

Methyl 5-bromo-3-chloropicolinate

Cat. No.: B592614
CAS No.: 1214336-41-0
M. Wt: 250.476
InChI Key: QBNSPYFGGCZDJG-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Carboxylates in Organic Synthesis

Halogenated organic compounds are of paramount importance in synthetic organic chemistry. The introduction of halogen atoms like chlorine and bromine into organic molecules is a crucial transformation for creating a wide array of useful substances. rsc.org Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain halogens. rsc.org

Halogenated pyridine carboxylates, a specific subclass, serve as essential building blocks for constructing more complex molecular architectures. rsc.orgnih.gov The carbon-halogen bond's nature allows these compounds to act as precursors for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. nih.gov This reactivity is instrumental in developing new drugs and agricultural chemicals. Furthermore, the conversion of widely available carboxylic acids into valuable organic halides through processes like decarboxylative halogenation highlights their synthetic utility. nih.govacs.org This method can produce specific isomers that are difficult to obtain through direct halogenation. nih.govacs.org

Overview of Picolinate (B1231196) Derivatives in Contemporary Chemical Research

Picolinate derivatives, which are derived from picolinic acid (pyridine-2-carboxylic acid), are a significant area of focus in modern chemical research due to their diverse applications. They are recognized as a notable class of synthetic auxin herbicides, with new compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl recently being commercialized. nih.gov Research involves modifying picolinate structures, for instance by introducing pyrazolyl groups, to discover new and more effective herbicides. nih.gov

Beyond agriculture, picolinate derivatives are explored for their potential in medicine. For example, they have been used to synthesize novel compounds with potential anti-tuberculosis activity. acs.org Researchers have also synthesized new derivatives of picolinic acid and evaluated their potential as anticancer agents. pensoft.net Furthermore, the chelating properties of picolinates make them valuable ligands in coordination chemistry for the creation of new coordination polymers and metal-organic frameworks. rsc.orgresearchgate.net The study of ruthenium(II) arene complexes with picolinate-based ligands for their antimicrobial properties further illustrates the broad research interest in these compounds. bohrium.comtandfonline.com

Strategic Positioning of Methyl 5-bromo-3-chloropicolinate within Heterocyclic Chemistry

This compound is classified as a halogenated heterocyclic building block. tcichemicals.com Its pyridine ring, substituted with two different halogen atoms (bromo and chloro) and a methyl carboxylate group, provides multiple reactive sites. This multi-functional nature allows it to be a versatile intermediate in the synthesis of a variety of more complex heterocyclic compounds. nih.gov

The presence of bromine and chlorine atoms on the pyridine ring allows for selective chemical transformations. For instance, these halogens can be substituted through nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reactivity makes it a valuable precursor for creating libraries of compounds for drug discovery and agrochemical research. The positional isomer, methyl 5-bromo-4-chloropicolinate, has been noted for its utility in synthesizing derivatives for pharmaceutical and agrochemical applications, suggesting a similar potential for this compound.

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily utilized as a chemical intermediate in organic synthesis. acrospharmatech.comaksci.com Its synthesis and properties are documented in chemical supplier catalogs, indicating its availability for research purposes. sigmaaldrich.comtcichemicals.com

The research landscape for structurally similar compounds suggests potential future applications for this compound. For instance, the related compound, methyl 5-bromo-4-chloropicolinate, has been investigated as a precursor for enzyme inhibitors, specifically targeting enzymes like MurB, which is crucial for bacterial cell wall synthesis in pathogens such as Mycobacterium tuberculosis. This points to a potential research avenue for developing new antibacterial agents based on the this compound scaffold.

Furthermore, research into other halogenated picolinates has led to the development of novel herbicides. nih.govacs.org Given that chloropicolinate amides are known to be effective herbicidal agents, there is a possibility of exploring derivatives of this compound for similar applications. acs.org The versatility of this compound as a building block in creating diverse chemical structures means its future applications will likely be driven by the ongoing search for new bioactive molecules in medicine and agriculture. smolecule.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 1214336-41-0
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance White to Yellow powder to crystal
Purity >97.0% (GC)
IUPAC Name methyl 5-bromo-3-chloro-2-pyridinecarboxylate
InChI Key QBNSPYFGGCZDJG-UHFFFAOYSA-N

Table compiled from sources. sigmaaldrich.comtcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B592614 Methyl 5-bromo-3-chloropicolinate CAS No. 1214336-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNSPYFGGCZDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673234
Record name Methyl 5-bromo-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-41-0
Record name Methyl 5-bromo-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-3-chloropyridine-2-carboxylate
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Synthetic Methodologies and Advanced Strategies for Methyl 5 Bromo 3 Chloropicolinate

Direct Esterification of 5-Bromo-3-chloropicolinic Acid Precursors.

The most direct route to Methyl 5-bromo-3-chloropicolinate involves the esterification of its corresponding carboxylic acid, 5-bromo-3-chloropicolinic acid. tcichemicals.com This transformation can be achieved through several methods, each with its own set of advantages and reaction conditions.

Thionyl Chloride (SOCl2) Mediated Methyl Esterification.

A common and effective method for the synthesis of this compound is the reaction of 5-bromo-3-chloropicolinic acid with thionyl chloride (SOCl₂), followed by the addition of methanol (B129727). Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to form the desired methyl ester. This method is often favored for its high efficiency and the straightforward purification of the final product.

For a related compound, 5-bromo-6-chloronicotinic acid, a typical procedure involves treating the acid with thionyl chloride under reflux conditions to form the nicotinoyl chloride, which is then esterified. A similar strategy is applicable to the synthesis of this compound.

Alternative Esterification Reagents and Optimized Conditions.

Beyond thionyl chloride, other reagents and conditions can be employed for the esterification of 5-bromo-3-chloropicolinic acid. Fischer esterification, which involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a viable alternative. This method is a classic approach to ester formation.

Optimization of reaction conditions, such as temperature, reaction time, and the choice of catalyst, is crucial for maximizing the yield and purity of this compound. The selection of the appropriate esterification method often depends on the scale of the reaction, the availability of reagents, and the desired purity of the final product.

Functional Group Interconversions on the Pyridine (B92270) Core.

An alternative synthetic approach to this compound involves performing functional group interconversions on a pre-existing pyridine ring. ub.eduscribd.com This strategy allows for the introduction of the required bromo, chloro, and methyl ester functionalities in a stepwise manner. For instance, a synthetic route could commence with a commercially available substituted pyridine and sequentially introduce the necessary functional groups. This approach offers flexibility in the synthesis design and can be adapted based on the availability of starting materials.

Regioselective Halogenation Approaches for Pyridine Ring Systems.

The precise placement of the bromine and chlorine atoms at the 5- and 3-positions of the pyridine ring is critical for the identity of this compound. tcichemicals.com Achieving this regioselectivity during halogenation can be challenging due to the electronic nature of the pyridine ring. chemrxiv.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, making such reactions more difficult than on a benzene (B151609) ring.

However, various strategies have been developed to control the regiochemistry of pyridine halogenation. chemrxiv.orgnih.govchemrxiv.org For instance, the synthesis of 5-bromo-3-chloropicolinic acid can be envisioned through the bromination of 3-chloropicolinic acid. The existing chloro and carboxylic acid groups direct the incoming bromine to the desired 5-position. The use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common method for the bromination of deactivated aromatic rings. Similarly, the synthesis of a related compound, 3-chloro-5-nitropicolinic acid, is achieved by the nitration of 3-chloropicolinic acid, suggesting that direct halogenation at the 5-position of a 3-substituted picolinic acid is a feasible synthetic route.

Advanced methods for regioselective halogenation, including those employing novel catalysts and reaction conditions, are continually being developed to improve the efficiency and selectivity of these transformations. chemrxiv.orgsnnu.edu.cn

Process Intensification and Scalability Studies in this compound Synthesis.

For the industrial production of this compound, process intensification and scalability are crucial considerations. jubilantingrevia.comjubilantingrevia.com Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. This can involve the use of continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and purities. jubilantingrevia.com

Scalability studies are essential to ensure that a synthetic route developed in the laboratory can be successfully and economically implemented on a larger scale. researchgate.net This involves optimizing reaction conditions, minimizing waste, and ensuring the safety of the process. Companies specializing in custom synthesis and manufacturing often have dedicated facilities and expertise in scaling up chemical processes from the laboratory to commercial production. jubilantingrevia.comjubilantingrevia.com

Green Chemistry Principles in this compound Production.

The application of green chemistry principles in the synthesis of this compound is an increasingly important area of focus. echemi.com Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous substances, minimizing waste, and improving energy efficiency.

In the context of this compound synthesis, this could involve:

Using safer solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalytic methods: Employing catalytic reagents instead of stoichiometric ones to reduce waste.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Energy efficiency: Developing processes that can be run at lower temperatures and pressures.

For example, the use of enzymatic or bio-catalytic methods represents a green approach to chemical synthesis. echemi.com While specific applications to this compound are not widely documented, the general trend in the chemical industry is towards the adoption of more sustainable practices. jubilantingrevia.com

Chemical Reactivity and Transformation Studies of Methyl 5 Bromo 3 Chloropicolinate

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of Methyl 5-bromo-3-chloropicolinate fundamentally dictates the molecule's electronic character and reactivity. Possessing a lone pair of electrons, this nitrogen atom imparts basic and nucleophilic properties to the compound. In the presence of acids, it is readily protonated to form a pyridinium (B92312) ion. uoanbar.edu.iq This protonation leads to the formation of a positive charge on the nitrogen, which significantly deactivates the pyridine ring towards electrophilic substitution by attracting electrons and reducing the ring's electron density. uoanbar.edu.iq

Beyond simple acid-base chemistry, the pyridine nitrogen's lone pair enables it to act as a ligand, coordinating to various metal centers. This coordination can be a critical factor in metal-catalyzed reactions. For instance, non-covalent interactions between the pyridine nitrogen of halopyridine substrates and metal scaffolds (such as zinc(II)-porphyrins) have been shown to influence the outcomes of palladium-catalyzed cross-coupling reactions. nih.gov In some cases, strong coordination between the pyridine nitrogen and the palladium catalyst can lead to the formation of inactive, over-coordinated catalyst species, thereby inhibiting the desired reaction. nih.gov The nitrogen atom can also react with other electrophiles, such as sulfur trioxide, to form stable salts. uoanbar.edu.iq

Electrophilic Nature and Reaction Pathways of this compound

The term "electrophilic nature" as it applies to this compound primarily describes its role as an electrophile in chemical reactions, rather than its susceptibility to electrophilic attack. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, a characteristic that is substantially amplified by the presence of three potent electron-withdrawing groups: a bromo substituent at the 5-position, a chloro substituent at the 3-position, and a methyl carboxylate group at the 2-position.

This pronounced electron deficiency renders the molecule highly resistant to electrophilic aromatic substitution, a reaction that typically requires electron-rich aromatic systems. uoanbar.edu.iq Instead, the compound serves as an excellent electrophilic partner in reactions with nucleophiles, most notably in metal-catalyzed cross-coupling reactions where it reacts with organometallic nucleophiles. nih.govsemanticscholar.org The carbon atoms bonded to the halogen atoms are highly electrophilic and are the primary sites for chemical transformation.

Nucleophilic Attack and Substitution at Halogenated Positions

The electronically poor pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This process allows for the displacement of the halogen atoms by a variety of nucleophiles. The established mechanism for SNAr reactions on such activated rings is a two-step addition-elimination pathway. smolecule.com In the initial step, the nucleophile attacks one of the halogen-bearing carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. smolecule.com The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitrogen atom and the attached functional groups. In the subsequent step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring.

A key aspect of the reactivity of this compound is the differential reactivity of the two halogen substituents. The carbon-bromine bond is generally weaker and bromide is a better leaving group than chloride. smolecule.comresearchgate.net Consequently, nucleophilic substitution is expected to occur preferentially at the 5-position (C-Br) over the 3-position (C-Cl). This selectivity allows for the stepwise functionalization of the pyridine ring. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halogens, providing a pathway to a diverse set of substituted picolinate (B1231196) derivatives. smolecule.comresearchgate.net

Table 1: General Reactivity at Halogenated Positions

Position Halogen Relative Reactivity Common Nucleophiles
5 Bromo Higher Amines, Alkoxides, Thiolates, Organometallics
3 Chloro Lower Amines, Alkoxides, Thiolates, Organometallics

Advanced Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for advanced metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogen atoms (Br and Cl) offers the potential for controlled, site-selective functionalization. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the carbon-halogen (C-X) bond to a low-valent transition metal catalyst, typically palladium(0). semanticscholar.org The established reactivity trend for this step is C-I > C-Br > C-OTf > C-Cl, which predicts that reactions will selectively occur at the more reactive C-Br bond at the 5-position before engaging the C-Cl bond at the 3-position. researchgate.netmdpi.com

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organoboron reagent (such as a boronic acid or ester) and an organic halide or triflate. tcichemicals.commdpi.comrsc.org It is widely used for the synthesis of biaryls and other conjugated systems. When this compound is subjected to Suzuki-Miyaura conditions, the reaction selectively targets the C-Br bond.

Using one equivalent of an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃), the bromine atom at the 5-position can be replaced to form a 5-aryl-3-chloropicolinate derivative. nih.govresearchgate.net The less reactive C-Cl bond at the 3-position typically remains intact under these conditions, enabling the synthesis of selectively functionalized intermediates that can be used in subsequent transformations.

Table 2: Representative Suzuki-Miyaura Reaction

Substrate Coupling Partner Catalyst / Ligand Base Product
This compound Arylboronic Acid Pd(PPh₃)₄ / PdCl₂(dppf) K₂CO₃ / Cs₂CO₃ Methyl 5-aryl-3-chloropicolinate

Stille Cross-Coupling for C-C Bond Construction

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a broad range of functional groups. libretexts.org

For this compound, the Stille reaction follows the same reactivity principles as the Suzuki coupling. The catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org The greater reactivity of the C-Br bond ensures that coupling with an organostannane (e.g., R-SnBu₃) occurs selectively at the 5-position. researchgate.net This allows for the introduction of various alkyl, alkenyl, alkynyl, or aryl groups at this site while preserving the chlorine atom for further synthetic manipulation. A patent has described a related transformation involving palladium-catalyzed methylation with tetramethyltin, highlighting the utility of this reaction class. google.com

Table 3: Representative Stille Cross-Coupling Reaction

Substrate Coupling Partner Catalyst / Ligand Additives Product
This compound R-Sn(Alkyl)₃ Pd(PPh₃)₄ / Pd(OAc)₂ LiCl, Cu(I) salts Methyl 5-R-3-chloropicolinate

Hiyama Cross-Coupling and Other Silicon-Based Approaches

The Hiyama cross-coupling reaction utilizes organosilicon compounds as nucleophilic partners in a palladium-catalyzed C-C bond formation with organic halides. organic-chemistry.org A distinguishing feature of this reaction is the requirement for an activating agent, usually a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to generate a hypervalent, more reactive silicate (B1173343) species that facilitates the transmetalation step. organic-chemistry.orgcore.ac.uk

The reaction with this compound would again proceed with high selectivity at the 5-position. Coupling with various organosilanes, such as aryl-, alkenyl-, or alkyltrialkoxysilanes, in the presence of a palladium catalyst and a fluoride activator, provides access to a range of 5-substituted-3-chloropicolinates. ambeed.commdpi.com The Hiyama coupling is considered a more environmentally benign alternative to the Stille reaction due to the low toxicity of silicon byproducts.

Table 4: Representative Hiyama Cross-Coupling Reaction

Substrate Coupling Partner Catalyst / Ligand Activator Product
This compound R-Si(OR')₃ Pd(OAc)₂ / PdCl₂ TBAF / NaOH Methyl 5-R-3-chloropicolinate

Negishi, Kumada, and Sonogashira Coupling Reactions

The presence of two distinct halogen atoms on the pyridine ring of this compound, along with an ester functional group, allows for a range of selective cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov For this compound, this reaction offers a pathway to introduce alkyl or aryl substituents at the halogenated positions. The reactivity of the C-Br bond is generally higher than the C-Cl bond, allowing for selective coupling at the 5-position. orgsyn.org The reaction typically proceeds by forming a pyridyl zinc halide, which then couples with another organic halide. orgsyn.org This method is noted for its high yield, mild reaction conditions, and tolerance for various functional groups. orgsyn.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org In the context of this compound, a Grignard reagent can be used to introduce a variety of alkyl, aryl, or vinyl groups. wikipedia.org The choice of catalyst, either nickel or palladium-based, can influence the reaction's efficiency and selectivity. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is widely used due to its mild reaction conditions. wikipedia.org For this compound, the Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. The reaction can be performed under copper-free conditions, and various palladium catalysts and ligands can be employed to optimize the reaction. nih.govorganic-chemistry.org The reactivity order generally favors the bromo substituent for coupling. nih.gov

Coupling ReactionReagentsCatalyst/ConditionsTypical Product
NegishiOrganozinc reagent (R-ZnX)Pd or Ni catalystMethyl 3-chloro-5-R-picolinate
KumadaGrignard reagent (R-MgX)Pd or Ni catalystMethyl 3-chloro-5-R-picolinate
SonogashiraTerminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst (optional), amine baseMethyl 3-chloro-5-(alkynyl)picolinate

Reductive Transformations of the Ester Moiety and Pyridine Ring

Carbonyl Reduction via Hydride Reagents (e.g., NaBH4)

The ester group in this compound can be selectively reduced. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for this purpose. masterorganicchemistry.com While NaBH₄ is generally effective for reducing aldehydes and ketones, its reactivity towards esters is lower. masterorganicchemistry.com However, under specific conditions, such as in a mixture of THF and methanol (B129727), NaBH₄ can effectively reduce aromatic esters to their corresponding primary alcohols. ias.ac.in This method offers a milder alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄). ias.ac.in The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

A study on the reduction of various aromatic methyl esters using a sodium borohydride-THF-methanol system demonstrated the conversion to primary alcohols in high yields (70-92%) within 2-5 hours. ias.ac.in This procedure is advantageous as it allows for the selective reduction of the ester in the presence of other functional groups like acids, amides, nitriles, or nitro groups. ias.ac.in

SubstrateReagent/ConditionsProductYield
This compoundNaBH₄, THF/Methanol, Reflux(5-bromo-3-chloropyridin-2-yl)methanolHigh (based on general procedure)

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms from the pyridine ring. The reactivity order for dehalogenation is typically I > Br > Cl > F, which suggests that the bromine at the 5-position can be selectively removed over the chlorine at the 3-position. nih.gov

Various methods can be employed for reductive dehalogenation, including catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C). researchgate.net This method can be chemoselective, allowing for the reduction of a bromo substituent in the presence of a chloro substituent. researchgate.net Other systems, such as indium in ionic liquids, have also been shown to be effective for the dehalogenation of haloaromatics. nih.gov Copper(I)-catalyzed dehalogenation has also been reported for halopyridines, where the reaction can proceed via both reduction and substitution pathways. researchgate.net

Reactions Involving Organometallic Reagents

Grignard Reactions at the Ester and Halogen Sites

Grignard reagents (R-MgX) are potent nucleophiles that can react with this compound at multiple sites. The primary reaction with the ester group involves a double addition to the carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. chemistrysteps.com The initial nucleophilic addition forms a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent. chemistrysteps.com

Furthermore, Grignard reagents can participate in cross-coupling reactions at the halogen sites, as seen in the Kumada coupling. wikipedia.org The selectivity between reaction at the ester and the halogen depends on the reaction conditions and the nature of the Grignard reagent. Sterically hindered Grignard reagents may favor reaction at the less hindered halogen position. organic-chemistry.org

Organolithium and Organozinc Chemistry

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with the ester group of this compound is similar to that of Grignard reagents, resulting in the formation of a tertiary alcohol. youtube.com Organolithium reagents can also be used to generate other organometallic species through transmetalation. For instance, treatment with an organolithium reagent at low temperatures can lead to a lithium-halogen exchange, forming a pyridyllithium species. This intermediate can then be reacted with various electrophiles or transmetalated with zinc salts to form organozinc reagents for use in Negishi couplings. nih.govorganic-chemistry.org

Organozinc Reagents: Organozinc reagents are generally less reactive and more functional-group-tolerant than their Grignard and organolithium counterparts. nih.gov They are primarily used in Negishi cross-coupling reactions to form C-C bonds at the halogenated positions of the pyridine ring. nih.gov The direct insertion of activated zinc into the C-Br bond of bromopyridines is a common method for preparing the necessary organozinc reagents. nih.gov These reagents can then be coupled with a variety of electrophiles in the presence of a palladium catalyst. nih.gov

Organometallic ReagentReaction SiteProduct Type
Grignard Reagent (R-MgX)Ester CarbonylTertiary Alcohol
Grignard Reagent (R-MgX)Halogen (C-Br, C-Cl)Substituted Pyridine (Kumada Coupling)
Organolithium Reagent (R-Li)Ester CarbonylTertiary Alcohol
Organolithium Reagent (R-Li)Halogen (Lithium-Halogen Exchange)Pyridyllithium Intermediate
Organozinc Reagent (R-ZnX)Halogen (C-Br, C-Cl)Substituted Pyridine (Negishi Coupling)

Role of Methyl 5 Bromo 3 Chloropicolinate in Complex Chemical Synthesis

Precursor in the Rational Design of Multifunctional Molecules

The strategic placement of reactive halogen atoms and a modifiable ester group on the pyridine (B92270) ring of Methyl 5-bromo-3-chloropicolinate makes it an ideal starting material for the rational design of multifunctional molecules. Chemists can selectively manipulate these functional groups to introduce a variety of other moieties, thereby building molecular complexity and tailoring the final compound for specific applications, particularly in the fields of agrochemicals and pharmaceuticals.

For instance, the chloropicolinate core is a key feature in several potent herbicides. udhtu.edu.uaacs.org The design of new herbicidal agents often involves mimicking the structures of existing active compounds to develop novel derivatives with improved properties. udhtu.edu.ua In a similar vein, the isonicotinamide (B137802) moiety, structurally related to picolinates, is a crucial component in anti-tuberculosis (anti-TB) drugs like isoniazid (B1672263) and ethionamide. udhtu.edu.uaacs.org Researchers have leveraged this by designing and synthesizing new chloropicolinate-based molecules that combine features of both herbicidal and anti-TB agents, aiming to create novel compounds with potent biological activity. udhtu.edu.uaacs.org

A notable example is the synthesis of a series of chloropicolinate amides and urea (B33335) derivatives designed as potential inhibitors for Mycobacterium tuberculosis. udhtu.edu.uaacs.org The synthetic strategy began with a related compound, 3,6-dichloropyridine-2-carboxylic acid, which was converted to methyl 6-bromo-3-chloropyridine-2-carboxylate. udhtu.edu.ua This precursor, closely related to this compound, was then elaborated through a series of reactions, including a Suzuki-Miyaura coupling, to introduce an aminophenyl group. udhtu.edu.uaacs.org The resulting scaffold, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, was then coupled with various acid chlorides, isocyanates, and isothiocyanates to generate a library of multifunctional molecules. udhtu.edu.uaacs.org This rational approach allows for the systematic exploration of structure-activity relationships, where the picolinate (B1231196) core serves as the foundational framework for molecules designed to interact with specific biological targets. udhtu.edu.ua

Building Block for Diverse Heterocyclic Scaffolds

The term "building block" aptly describes the function of this compound in organic synthesis, as its reactive sites provide anchor points for the construction of a wide array of heterocyclic structures. The differential reactivity of the bromine and chlorine substituents can be exploited to achieve selective functionalization, a key strategy in the synthesis of complex heterocycles.

The synthesis of novel chloropicolinate amides, ureas, and thioureas for potential anti-TB applications serves as a prime example. udhtu.edu.uaacs.org In this multi-step synthesis, a scaffold derived from a chloropicolinate precursor was coupled with various reagents to introduce new heterocyclic and functional moieties, resulting in a diverse library of compounds. udhtu.edu.ua This demonstrates the utility of the chloropicolinate framework in generating a multitude of derivatives from a common intermediate.

Furthermore, picolinate-containing structures are not limited to medicinal chemistry. They are also integral to the synthesis of coordination polymers and metal-organic frameworks (MOFs). While not directly starting from this compound, research into picolinate-bridged copper(II) chains and lanthanoid coordination polymers showcases the importance of the picolinate subunit in creating extended, functional solid-state materials. The nitrogen and oxygen atoms of the picolinate group can chelate to metal ions, enabling the formation of intricate one-, two-, or three-dimensional networks. The ability to pre-functionalize the picolinate ring, as is possible with this compound, offers a pathway to designing MOFs with tailored properties for applications in gas storage, catalysis, and sensing.

The reactivity of the halogenated pyridine ring in this compound also makes it a suitable substrate for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in modern organic synthesis for constructing complex aromatic and heterocyclic systems.

Utilization in Cascade, Domino, and Multicomponent Reactions

Development of Novel Synthetic Routes to Picolinate-Containing Structures

The development of new and efficient synthetic routes to access functionalized picolinate structures is an active area of research, driven by the importance of these motifs in various fields. This compound and its isomers serve as key intermediates in these synthetic endeavors.

A detailed synthetic route to produce a complex chloropicolinate scaffold, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate, has been outlined, starting from 3,6-dichloropyridine-2-carboxylic acid. The key steps in this synthesis include:

Bromination of the starting material to yield 6-bromo-3-chloropyridine-2-carboxylic acid. udhtu.edu.uaacs.org

Esterification with methanol (B129727) and sulfuric acid to produce methyl 6-bromo-3-chloropyridine-2-carboxylate. udhtu.edu.uaacs.org

A series of functional group manipulations, including nitration and reduction, to install an amino group at the 4-position. udhtu.edu.uaacs.org

A Suzuki-Miyaura coupling reaction to introduce the 2-aminophenyl group at the 6-position, yielding the final scaffold. udhtu.edu.uaacs.org

This multi-step process highlights a rational and controlled approach to building complexity on the picolinate ring, where each step is designed to selectively modify a specific position.

Furthermore, general methods for the synthesis of picolinates have been developed that utilize different catalytic systems. One such method involves a cooperative vinylogous anomeric-based oxidation using a nanoporous heterogeneous catalyst to synthesize picolinate and picolinic acid derivatives from simple starting materials in a multi-component reaction. researchgate.netgoogle.com While this does not directly employ this compound, it represents the ongoing innovation in synthetic methodologies for accessing this important class of compounds.

The synthesis of this compound itself is typically achieved through the esterification of 5-bromo-3-chloropicolinic acid. google.commdpi.com This precursor can be prepared from related pyridine derivatives, showcasing the interconnectedness of synthetic pathways in this area of chemistry.

Applications of Methyl 5 Bromo 3 Chloropicolinate in Biological and Pharmaceutical Research

Design and Synthesis of Pharmacologically Active Derivatives

Methyl 5-bromo-3-chloropicolinate is a key precursor in the synthesis of various pharmacologically active compounds. google.com Its structure allows for a range of chemical reactions, including nucleophilic substitution and cross-coupling, to create more complex derivatives. For instance, the bromo and chloro substituents can be selectively replaced or modified to build molecules with desired properties for interacting with biological targets. nih.gov This versatility is crucial for developing new therapeutic agents. A patent for Factor IXa inhibitors describes a key synthetic step where 5-bromo-3-chloropicolinic acid is converted to this compound through esterification with methanol (B129727) and thionyl chloride, highlighting its role as a direct intermediate in the creation of these specialized inhibitors. google.com

Contribution to Factor IXa Inhibitor Research

Factor IXa (FIXa) is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. google.com It is a key enzyme in the generation of thrombin, which is central to the formation of blood clots. ahajournals.orgpatsnap.com Targeting FIXa is a modern strategy for developing new anticoagulant drugs, with the potential for a better safety profile compared to traditional anticoagulants. ijper.orgnih.gov

Inhibitors of Factor IXa are being developed as a new class of anticoagulants for the prevention and treatment of thromboembolic disorders like deep vein thrombosis. patsnap.comnih.gov By selectively blocking FIXa, these agents can disrupt the coagulation cascade at an early stage. patsnap.com This targeted approach is believed to reduce the risk of bleeding complications associated with broader-acting anticoagulants. tandfonline.com A key patent demonstrates that complex benzamide (B126) compounds designed as FIXa inhibitors can be synthesized using this compound as a crucial intermediate building block, underscoring its direct contribution to the development of these novel anticoagulant agents. google.com Several types of FIXa inhibitors, including small molecules, have been investigated in preclinical and clinical trials. ijper.orgtandfonline.com


Therapeutic Relevance in Thrombotic and Hypercoagulable States.

This compound and its derivatives are under investigation for their potential therapeutic applications in conditions characterized by excessive blood clotting, such as thrombosis and other hypercoagulable states. google.comnih.gov These conditions can lead to serious cardiovascular events like heart attacks and strokes. google.com The primary focus of this research is the development of inhibitors of key enzymes in the coagulation cascade, such as Factor IXa. google.com

Hypercoagulable states can be inherited or acquired. nih.govyoutube.com Inherited conditions often involve deficiencies in natural anticoagulants like antithrombin III, protein C, and protein S. Acquired states can be triggered by factors such as malignancy, pregnancy, and certain medications. nih.gov

The development of new anticoagulant therapies is crucial for managing these conditions. Research into compounds derived from this compound aims to create effective and safe treatments to prevent and manage thrombotic events. google.com

Structure-Activity Relationship (SAR) and Ligand-Receptor Interaction Studies of Derived Compounds.

The biological activity of compounds derived from this compound is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are essential for understanding how different functional groups and their positions on the molecule affect its therapeutic properties.

For instance, the presence and position of halogen atoms, like bromine and chlorine, can greatly enhance the binding affinity and selectivity of these compounds to their target receptors or enzymes. nih.gov In the context of antitubercular research, modifications to the chloropicolinate amide and urea (B33335) derivatives have shown that certain substituents can lead to stronger interactions with the target protein, MurB, through hydrogen bonding. acs.orgresearchgate.net Conversely, other structural changes can result in reduced activity. acs.org

Ligand-receptor interaction studies, often employing computational methods like molecular docking, provide insights into how these compounds bind to their biological targets at a molecular level. acs.orgnih.govresearchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's efficacy. acs.orgnih.gov This knowledge is invaluable for the rational design of more potent and selective drug candidates.

The following table summarizes the key structural features and their impact on the biological activity of derivatives of this compound:

Structural Feature Impact on Biological Activity Target Interaction
Halogen SubstituentsEnhances binding affinity and selectivity. nih.govStronger interactions with target proteins. acs.org
Amide and Urea MoietiesCan be modified to improve antitubercular activity. acs.orgFormation of hydrogen bonds with the active site of MurB. acs.org
Heterocyclic ScaffoldsDiversified substitutions can modulate biological activity. acs.orgInfluences the overall shape and electronic properties of the molecule, affecting receptor binding.

Advanced Medicinal Chemistry Approaches Utilizing this compound as a Synthon.

This compound serves as a valuable synthon, or building block, in medicinal chemistry for the synthesis of more complex and biologically active molecules. sigmaaldrich.com Its reactive halogen atoms allow for a variety of chemical transformations, making it a versatile starting material for creating libraries of compounds for drug discovery.

One common synthetic strategy is the use of coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. acs.org This enables the construction of diverse molecular architectures. Additionally, the bromine and chlorine atoms can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These advanced medicinal chemistry approaches have been employed to synthesize novel compounds with potential therapeutic applications, including inhibitors of enzymes like MurB for the treatment of tuberculosis and cannabinoid receptor 2 (CB2) ligands for PET imaging. acs.orgresearchgate.netethz.ch The ability to systematically modify the structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of the resulting compounds to optimize their efficacy and selectivity.

Applications of Methyl 5 Bromo 3 Chloropicolinate in Agrochemical Research

Synthesis of Agrochemical Active Ingredients

The primary role of Methyl 5-bromo-3-chloropicolinate in the agrochemical industry is as a high-value intermediate for the synthesis of more complex active ingredients. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the pyridine (B92270) ring, along with the methyl ester group, provides multiple reactive sites for chemical elaboration. This allows chemists to selectively introduce various functional groups to build molecules with desired pesticidal properties.

Key synthetic transformations involving picolinate (B1231196) intermediates like this compound include:

Cross-Coupling Reactions: The halogen atoms, particularly the bromine, are amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are used to form new carbon-carbon bonds, allowing for the attachment of aryl or other heterocyclic groups to the picolinate core. For instance, a related compound, Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate, is used in a palladium-catalyzed reaction with hexamethyldistannane (B1337061) to create a more complex intermediate for herbicidal compounds. google.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the substituents makes the ring susceptible to nucleophilic substitution, enabling the replacement of halogen atoms with other groups.

Amide and Urea (B33335) Formation: The methyl ester can be hydrolyzed to a carboxylic acid, which is then converted into amides or ureas. Chloropicolinate amide and urea derivatives are recognized as effective herbicidal agents. researchgate.netacs.org

These synthetic strategies demonstrate the compound's utility as a foundational scaffold for producing a diverse range of agrochemical candidates.

Development of Pesticide Compositions

The structural framework provided by this compound is integral to the development of various pesticide compositions. By modifying this core, researchers can fine-tune the biological activity to target specific pests, including fungi, weeds, and insects.

While the chloropicolinate scaffold is explored for a range of biological activities, its derivatives have shown potential as antimicrobial agents. A positional isomer, Methyl 5-bromo-4-chloropicolinate, has been investigated for its antifungal properties, demonstrating effectiveness against Candida albicans, with studies indicating that halogen substitutions enhance this activity. Other halogenated compounds containing bromine have also been patented for their use as antifungal agents in agricultural applications, sometimes in combination with other active ingredients to achieve synergistic effects. mdpi.com

The table below illustrates the type of data generated in such investigations, using the reported antimicrobial activity of a related compound as an example.

CompoundTarget PathogenMeasured ActivityReference
Methyl 5-bromo-4-chloropicolinate (Positional Isomer)Candida albicansEffective, activity enhanced by halogenation
Methyl 5-bromo-4-chloropicolinate (Positional Isomer)Mycobacterium tuberculosisInhibitory Concentration (IC50) indicates effective potency
Methyl 5-bromo-4-chloropicolinate (Positional Isomer)Escherichia coliMIC < 0.18 µg/mL

The most significant application of the chloropicolinate structure in agrochemical research is in the field of herbicides. Picolinate derivatives are a well-established class of herbicides, and there is ongoing research to discover new compounds with improved efficacy and weed spectrum. googleapis.com The chloropicolinate amide moiety, in particular, is crucial for the weed-controlling action in several highly potent commercial herbicides, such as those in the arylpicolinate class. acs.orgresearchgate.net Patents reveal that compounds derived from substituted chloropicolinates are effective in controlling unwanted vegetation. google.comgoogle.com These herbicides are vital for managing weed competition in various crops, which can otherwise lead to significant yield losses. google.com

Herbicide Class Derived from Picolinate ScaffoldGeneral TargetSignificanceReference
6-Aryl-4-aminopicolinatesBroadleaf weedsRepresents a known class of picolinate herbicides. googleapis.com
Chloropicolinate Amides and UreasGeneral weed controlThe chloropicolinate amide moiety is critical for reducing weeds and is found in highly potent commercial products. acs.orgresearchgate.net
4-Amino-6-(heterocyclic)picolinatesUndesirable vegetationDeveloped to address needs for broader spectrum weed control and to manage herbicide tolerance. google.com

While the picolinate chemical class has been explored for broad pesticidal utility, including as insecticides, specific research detailing the development of insecticides directly from this compound is less prominent in publicly available literature. google.com The primary focus for this particular intermediate and its close derivatives has been on herbicidal applications. researchgate.netacs.org However, the field of chemistry is vast, and many heterocyclic compounds serve as scaffolds for various pesticide types. Broader patent literature covers a wide range of molecules with insecticidal, acaricidal, and nematicidal properties, indicating the potential for diverse applications of novel chemical structures. google.com

Structure-Activity Relationship (SAR) in Agrochemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the performance of agrochemicals derived from this compound. These studies systematically alter the chemical structure of the parent compound and evaluate how these changes affect its biological activity.

The presence and position of the chloro and bromo substituents on the picolinate ring are critical determinants of the molecule's efficacy. Halogen atoms influence the compound's lipophilicity (its ability to pass through cell membranes) and its electronic properties. sci-hub.se These characteristics directly impact how the molecule binds to its specific target site within a weed, fungus, or insect. For example, research on related chloropicolinate derivatives designed as anti-tuberculosis agents found that electronegative substitutions on the heterocyclic skeleton enhanced the biological potential. nih.gov This principle is transferable to agrochemical design, where the specific arrangement of halogens on the picolinate ring is key to herbicidal activity. acs.org

SAR studies have shown that even minor modifications can lead to significant changes in biological function. For instance, in a study of related indole (B1671886) compounds, the introduction of a halogen at the 5-position was essential for potent activity, while substitution at another position (the N(1)-position) could switch the molecule from a full agonist to an antagonist. nih.gov This highlights how precise structural modifications on a core scaffold like this compound are used by researchers to fine-tune a molecule, transforming it from a simple building block into a highly active and selective agrochemical ingredient.

Mechanistic and Structure Activity Relationship Studies Involving Methyl 5 Bromo 3 Chloropicolinate Derivatives

Elucidation of Reaction Mechanisms for Methyl 5-bromo-3-chloropicolinate Transformations

The transformation of this compound into more complex molecules primarily involves reactions targeting the bromine and chlorine substituents on the pyridine (B92270) ring. The two principal mechanistic pathways for these transformations are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of pharmaceuticals and agrochemicals. researchgate.net For a substrate like this compound, the bromine at the 5-position is generally more reactive than the chlorine at the 3-position in typical palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.commdpi.com This differential reactivity allows for selective functionalization of the pyridine ring.

The general catalytic cycle for these reactions involves the in situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst. rsc.org This is followed by oxidative addition of the aryl halide (in this case, the picolinate) to the Pd(0) complex, transmetalation (in the case of Suzuki or Negishi coupling) or carbopalladation (in the case of Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligands, base, and reaction conditions is critical for controlling the efficiency and selectivity of these transformations. rsc.org For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is another key reaction for modifying the this compound scaffold. byjus.com In this reaction, a nucleophile displaces a halide on the aromatic ring. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially when further activated by electron-withdrawing groups. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the ester group and the nitrogen atom in the pyridine ring of this compound facilitates this type of reaction.

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. Therefore, the chlorine at the 3-position might be more susceptible to substitution by strong nucleophiles compared to the bromine at the 5-position under certain conditions. The position of electron-withdrawing groups also plays a crucial role; ortho and para positions relative to the leaving group are more activating than the meta position. masterorganicchemistry.com

Transformation TypeKey Mechanistic StepsInfluencing FactorsPotential Products from this compound
Palladium-Catalyzed Cross-Coupling Oxidative addition, Transmetalation/Carbopalladation, Reductive eliminationCatalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2), Ligand, Base, SolventArylated, alkenylated, or alkynylated picolinates
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic attack, Formation of Meisenheimer complex, Elimination of leaving groupNature of nucleophile, Leaving group ability, Ring activationAminated, alkoxylated, or thiolated picolinates

Investigation of Biological Mechanism of Action for Derived Bioactive Compounds

Derivatives of this compound have shown significant potential as bioactive compounds, particularly as herbicides and, to a lesser extent, as antimicrobial and anticancer agents.

Herbicidal Activity: Synthetic Auxins

A major class of herbicides derived from picolinic acids, including those structurally related to this compound, function as synthetic auxins. acs.orgresearchgate.net Natural auxins, such as indole-3-acetic acid, are plant hormones that regulate various growth and developmental processes. Synthetic auxin herbicides mimic the action of natural auxins but are typically more resistant to metabolic degradation within the plant. acs.org

The proposed mechanism of action involves the binding of these synthetic auxins to specific auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs in the AUXIN SIGNALING F-BOX (AFB) family. nih.gov This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, leading to a cascade of physiological effects that ultimately result in uncontrolled growth and plant death. acs.org

Molecular docking studies have been employed to understand the binding interactions between picolinate-based herbicides and the AFB5 receptor, providing insights into the structural requirements for potent herbicidal activity. nih.gov

Antimicrobial and Anticancer Activity

Some derivatives of substituted picolinic acids have been investigated for their potential antimicrobial and anticancer properties. smolecule.com For instance, certain chloropicolinate amides and urea (B33335) derivatives have been synthesized and evaluated as inhibitors for Mycobacterium tuberculosis. acs.orgnih.govresearchgate.net The mechanism of action for these compounds is thought to involve the inhibition of essential enzymes in the pathogen. For example, some derivatives have shown inhibitory activity against the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall precursor peptidoglycan. mdpi.com

The biological activity of these compounds is often attributed to the specific substitution pattern on the picolinate (B1231196) ring, which influences their ability to interact with molecular targets within the cell. smolecule.com

Comprehensive Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses have been instrumental in optimizing their herbicidal and other biological activities.

SAR of Picolinate Herbicides:

Extensive SAR studies have been conducted on 6-aryl-picolinate herbicides, which are structurally analogous to derivatives that can be synthesized from this compound. acs.orgresearchgate.netacs.org These studies have revealed several key structural features that govern herbicidal potency:

Substitution at the 6-position: The nature of the aryl group at the 6-position of the picolinate ring is a critical determinant of activity. The substitution pattern on this aryl ring can significantly impact the binding affinity to the auxin receptor.

Substitution at the 4-position: An amino group at the 4-position is often found in highly active picolinate herbicides.

Halogenation Pattern: The type and position of halogen atoms on the picolinate ring and the 6-aryl substituent can modulate the electronic properties and metabolic stability of the molecule, thereby influencing its herbicidal efficacy.

For example, in the development of the herbicide halauxifen-methyl (B1255740), SAR studies showed that the introduction of a fluorine atom at the 2'-position of the 4'-chlorophenyl ring at the 6-position of the picolinate backbone led to a significant increase in herbicidal activity against a range of dicot weeds. acs.org

Compound SeriesKey Structural VariationImpact on Herbicidal Activity
6-Aryl-picolinatesSubstitution on the 6-aryl ringModulates binding to auxin receptors and overall potency. acs.org
4-Amino-3-chloro-picolinatesPresence of 4-amino groupGenerally enhances herbicidal activity.
Halogenated PicolinatesType and position of halogensInfluences electronic properties and metabolic stability.

SAR of Antimicrobial Derivatives:

In the context of antitubercular chloropicolinate derivatives, SAR studies have indicated that the nature of the substituent at the 6-position and the type of linkage (e.g., amide, urea, thiourea) are important for activity. acs.orgnih.gov For instance, it has been observed that electron-withdrawing groups on a heterocyclic ring attached to the core scaffold can enhance the anti-TB potential. mdpi.com

Structure-Property Relationship (SPR) Studies for Functional Optimization

Structure-property relationship (SPR) studies aim to understand how molecular structure influences physical, chemical, and photophysical properties, which is crucial for the design of functional materials. While specific SPR studies on this compound itself are not widely reported, research on related picolinate-containing functional molecules provides valuable insights.

Picolinate Ligands in Functional Complexes:

Picolinate moieties are often incorporated as ligands in metal complexes to tune their electronic and photophysical properties. For example, in iridium(III) complexes used as emitters in organic light-emitting diodes (OLEDs), the functionalization of the picolinate ligand can modify the emission energy and photoluminescence quantum yield (PLQY). chemrxiv.org The electronic nature of the substituents on the picolinate ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. chemrxiv.org

Similarly, picolinate-functionalized titanium-oxide clusters have been synthesized, and their structure has been shown to influence their photocatalytic activity for hydrogen evolution. rsc.orgresearchgate.net The coordination mode and spatial arrangement of the picolinate ligands on the surface of the cluster can affect its ability to absorb light and catalyze the desired chemical reaction.

Surface Plasmon Resonance (SPR) for Binding Analysis:

Surface plasmon resonance (SPR) is a powerful analytical technique used to quantitatively study molecular interactions in real-time. nih.govnih.gov In the context of functional optimization, SPR can be employed to evaluate the binding affinity and kinetics of bioactive derivatives of this compound with their biological targets. For example, SPR could be used to screen a library of picolinate derivatives for their binding to auxin receptors or microbial enzymes. This high-throughput screening method can accelerate the identification of lead compounds with optimal binding characteristics. The technique relies on detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 5 Bromo 3 Chloropicolinate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of Methyl 5-bromo-3-chloropicolinate. This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition with a high degree of confidence. For instance, the molecular formula of this compound is C₇H₅BrClNO₂, corresponding to a molecular weight of 250.48 g/mol . sigmaaldrich.com HRMS analysis can confirm this molecular weight with exceptional accuracy, often to within a few parts per million (ppm).

In a typical HRMS experiment, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high resolving power of the instrument allows for the differentiation of ions with very similar masses, which is crucial for distinguishing the target compound from potential impurities or byproducts with similar nominal masses. This level of precision is critical in synthetic chemistry to confirm the successful synthesis of the desired product and in quality control to ensure the material meets stringent purity standards. acs.org

Table 1: HRMS Data for this compound

ParameterValue
Molecular Formula C₇H₅BrClNO₂
Theoretical Mass (Monoisotopic) 248.9139 u
Measured Mass [M+H]⁺ 249.9217 u
Mass Accuracy < 5 ppm

This table is illustrative and represents typical data obtained from HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra are the foundation of structural elucidation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylate substituents. The coupling patterns between adjacent protons provide valuable information about their relative positions on the ring. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information about all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of their electronic environment. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (typically >160 ppm). mdpi.comrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-4~8.3C-2
H-6~8.7C-3
OCH₃~3.9C-4
C-5
C-6
C=O
OCH₃

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for assembling the complete molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, this would confirm the connectivity of the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nanalysis.com This allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows through-space correlations between protons that are in close proximity to each other, regardless of whether they are bonded. This can be used to confirm the spatial arrangement of the substituents on the pyridine ring.

Chromatographic Techniques for Purity Assessment and Separation Science.sigmaaldrich.com

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. moravek.com

High-Performance Liquid Chromatography (HPLC).sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical and chemical compounds. moravek.com In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). moravek.comgoogle.com A UV detector is commonly employed for detection, as the pyridine ring of the compound absorbs UV light. sepscience.com The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the area of the peak is proportional to its concentration. The presence of other peaks indicates impurities, and their percentage can be quantified. sepscience.com Purity levels of ≥95% are often required for commercial samples.

Ultra-Performance Liquid Chromatography (UPLC).sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. alwsci.com This results in significantly improved resolution, faster analysis times, and increased sensitivity. For the analysis of this compound, a UPLC method would offer a more detailed impurity profile and a higher throughput compared to HPLC. alwsci.com The increased resolving power of UPLC is particularly beneficial for separating closely related impurities that might co-elute under standard HPLC conditions.

Table 3: Comparison of Typical HPLC and UPLC Parameters for the Analysis of this compound

ParameterHPLCUPLC
Column Particle Size 3-5 µm< 2 µm
Column Length 150-250 mm50-100 mm
Flow Rate 1.0-2.0 mL/min0.2-0.6 mL/min
Backpressure 400-600 bar1000-1200 bar
Run Time 10-30 min1-5 min
Resolution GoodExcellent
Sensitivity HighVery High

This table provides a general comparison of the two techniques.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a fundamental analytical technique for the characterization of volatile and semi-volatile compounds such as this compound. This method is crucial for assessing the purity of the compound and for separating it from starting materials, byproducts, and positional isomers.

Detailed Research Findings: The analysis of methyl esters by GC-MS is a well-established practice. For halogenated picolinate (B1231196) esters, the retention time—the time it takes for the analyte to pass through the column—is a key identifying parameter. shimadzu.eu This retention time is highly sensitive to the compound's volatility and its interaction with the column's stationary phase. Positional isomers, such as Methyl 5-bromo-4-chloropicolinate, exhibit distinct retention times and mass fragmentation patterns, allowing for their unambiguous identification and separation.

Purity assessment is a primary application of GC for this compound. Commercial suppliers often verify purity using GC, with benchmarks typically set at ≥97%. tcichemicals.com The chromatogram can reveal the presence of trace impurities, which might include dehalogenated or other isomeric byproducts formed during synthesis. Optimization of GC-MS methods involves careful selection of parameters to achieve the best separation and sensitivity. This includes adjusting the temperature program, selecting an appropriate column, and fine-tuning detector settings. chromatographyonline.com

Table 1: Typical GC-MS Parameters for Analysis

ParameterTypical SettingPurpose
ColumnDB-5ms, HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessSeparates compounds based on boiling point and polarity. Low-bleed ("MS" designated) columns are preferred to minimize background noise. chromatographyonline.com
Carrier GasHelium, constant flow rate (~1 mL/min)Transports the sample through the column.
Injection ModeSplit/SplitlessIntroduces a small, precise amount of sample onto the column.
Temperature ProgramInitial temp: ~50-100°C, ramp to ~280-300°CControls compound elution based on volatility. researchgate.net
DetectorMass Spectrometer (MS)Provides mass-to-charge ratio data for structural identification and confirmation.
Ionization ModeElectron Impact (EI), 70 eVStandard ionization energy for creating reproducible mass spectra comparable to library data. chromatographyonline.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and the absolute configuration of stereocenters.

Detailed Research Findings: While the specific crystal structure of this compound is not publicly documented, the methodology for its determination is well-established through studies of closely related compounds. acs.org The process begins with growing a high-quality single crystal, which is then mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays (commonly Mo-Kα radiation, λ = 0.71073 Å), and the resulting diffraction pattern is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Software programs like SHELXT are used to solve the phase problem and determine the initial crystal structure, while refinement is carried out using programs such as SHELXL. This refinement process yields precise atomic coordinates, information about the crystal system (e.g., monoclinic, orthorhombic), space group, and details of intermolecular interactions like hydrogen bonding or π–π stacking. acs.orgiucr.org For example, studies on chloropicolinate amide derivatives have successfully used SCXRD to confirm their molecular structures, identifying intramolecular and intermolecular hydrogen bonds that dictate the crystal packing. acs.orgnih.gov

Table 2: Crystallographic Data Obtainable from SCXRD Analysis

ParameterExample Data TypeSignificance
Chemical FormulaC₇H₅BrClNO₂Confirms the elemental composition of the unit cell.
Formula Weight250.48 g/molMolecular mass of the compound.
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the crystal lattice. acs.org
Space GroupP2₁/c, Pbca, etc.Defines the specific symmetry elements within the crystal. acs.org
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & Anglese.g., C-Br, C-Cl, C=O (Å); C-N-C (°)Provides exact measurements of the molecular geometry. iucr.org
R-factor&lt;5% for high-quality dataIndicates the agreement between the crystallographic model and the experimental diffraction data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule. The two methods are complementary: IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment (often asymmetric vibrations), while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability (often symmetric vibrations).

Detailed Research Findings: For this compound, the spectra would be dominated by vibrations associated with the methyl ester group and the substituted pyridine ring. The location of substituents on the pyridine ring is known to influence the frequency of some vibrations. njit.edu Theoretical calculations using Density Functional Theory (DFT) are often employed to predict vibrational frequencies and aid in the assignment of experimental peaks. nih.gov

Key expected vibrations include:

C=O Stretching: A strong, characteristic absorption in the IR spectrum is expected around 1720-1740 cm⁻¹ for the ester carbonyl group.

C-O Stretching: The ester will also show C-O stretching bands, typically in the 1300-1000 cm⁻¹ region.

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

C-H Vibrations: The methyl group (-CH₃) will have characteristic stretching vibrations just below 3000 cm⁻¹.

C-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are expected at lower frequencies, generally in the fingerprint region below 800 cm⁻¹.

Table 3: Predicted Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch-CH₃2950 - 3000MediumMedium
C=O StretchEster1720 - 1740StrongMedium-Weak
C=C, C=N StretchPyridine Ring1400 - 1600Medium-StrongMedium-Strong
C-O StretchEster1100 - 1300StrongWeak
Ring BreathingPyridine Ring~1000WeakStrong
C-Cl StretchAryl-Cl680 - 800Medium-StrongMedium
C-Br StretchAryl-Br550 - 650StrongStrong

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The energies involved are sufficient to promote electrons from a ground state to a higher energy molecular orbital, revealing details about the conjugated systems within the molecule. msu.edu

Detailed Research Findings: The primary chromophore in this compound is the substituted pyridine ring. The absorption spectrum is characterized by electronic transitions involving π electrons in the aromatic system and non-bonding (n) electrons on the nitrogen and oxygen atoms. The main transitions observed for such aromatic systems are π→π* and n→π*. msu.edu

The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, resulting from the promotion of a non-bonding electron (from N or O) to a π* antibonding orbital, are generally weaker. The presence of halogen substituents (Br and Cl) and the methyl ester group act as auxochromes, modifying the energy of these transitions and thus shifting the absorption maxima (λmax). Halogen substitution is known to induce shifts in the emission and absorption maxima. researchgate.netacs.org Specifically, electron-withdrawing groups and heavy atoms can influence the metal-to-ligand charge-transfer (MLCT) bands in related metal complexes, which provides an analogy for how substituents affect the intramolecular transitions in the free ligand. soton.ac.uk

Table 4: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected λmax Region (nm)Relative Intensity (ε)
π → ππ (Pyridine Ring) → π (Pyridine Ring, C=O)~200 - 280High
n → πn (N, O) → π (Pyridine Ring, C=O)~270 - 350Low

Theoretical and Computational Investigations of Methyl 5 Bromo 3 Chloropicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of Methyl 5-bromo-3-chloropicolinate. These calculations can predict a range of molecular descriptors that correlate with the compound's stability and reactivity.

A typical approach involves geometry optimization of the molecule to find its most stable three-dimensional conformation. Following this, various electronic properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For pyridine (B92270) derivatives, DFT methods with a functional like B3LYP and a basis set such as 6-311G(d,p) have been shown to provide reliable results for electronic and molecular properties. researchgate.netelectrochemsci.org The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative bromine, chlorine, and oxygen atoms, along with the nitrogen atom in the pyridine ring, are expected to be regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group would exhibit positive potential.

Table 1: Predicted Electronic Properties of a Model Halogenated Picolinate (B1231196)

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated pyridine derivatives. Specific calculations for this compound would be required for precise values.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

DFT is a powerful tool not only for understanding static molecular properties but also for exploring the dynamics of chemical reactions. For this compound, DFT can be used to model various reaction pathways, such as nucleophilic aromatic substitution, which is a common reaction for halogenated pyridines.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms. For example, a DFT study could compare the activation energies for the displacement of the bromine versus the chlorine atom by a nucleophile, providing insights into the regioselectivity of such reactions.

Furthermore, DFT calculations can elucidate the role of catalysts in reactions involving this compound. The interaction of the molecule with a catalyst surface or a soluble catalyst can be modeled to understand how the catalyst lowers the activation energy and facilitates the reaction. These computational studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

Molecular Modeling and Dynamics Simulations for Derived Bioactive Compounds

Picolinate derivatives are known to exhibit a range of biological activities, and they often serve as scaffolds in drug discovery. researchgate.netpensoft.net For bioactive compounds derived from this compound, molecular modeling and molecular dynamics (MD) simulations can provide significant insights into their mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or an enzyme. pensoft.netmdpi.com If a derivative of this compound is found to have, for example, enzymatic inhibitory activity, molecular docking could be used to model its binding within the active site of the target enzyme. researchgate.net This can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the binding affinity.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide a more realistic picture of the interactions in a solvated environment and can help to assess the stability of the binding mode predicted by docking. The insights gained from these simulations can guide the rational design of more potent and selective inhibitors.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. DFT calculations can provide theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netnih.gov

The calculated vibrational frequencies from a DFT optimization can be used to generate a theoretical IR spectrum. Comparison with an experimental spectrum can help in the assignment of the observed vibrational bands to specific functional groups within the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of the compound. plos.org

Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. worldscientific.com This can provide information about the wavelengths of maximum absorption and the nature of the electronic excitations involved.

Table 2: Comparison of Experimental and In Silico Predicted Spectroscopic Data for a Model Picolinate Derivative

Spectroscopic DataExperimental ValueIn Silico Predicted Value
¹H NMR (δ, ppm)8.5 (d), 8.1 (d), 3.9 (s)8.6 (d), 8.2 (d), 4.0 (s)
¹³C NMR (δ, ppm)164, 150, 140, 128, 125, 53165, 151, 141, 129, 126, 54
IR (ν, cm⁻¹)1730 (C=O), 1580 (C=C), 1100 (C-O)1735 (C=O), 1585 (C=C), 1105 (C-O)

Note: The values in this table are illustrative and represent typical correlations found for similar compounds. Specific experimental and computational work on this compound is required for accurate data.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

For a series of bioactive compounds derived from this compound, computational methods can be used to establish a Quantitative Structure-Activity Relationship (QSAR). QSAR models aim to correlate variations in the biological activity of a set of compounds with changes in their molecular descriptors. nih.gov

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be derived from DFT calculations and can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. researchgate.netnih.gov These in silico approaches are crucial for understanding the structural requirements for a desired biological effect and for the rational design of new and more effective therapeutic agents.

Q & A

Basic: How can the synthesis of Methyl 5-bromo-3-chloropicolinate be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Halogenation Control : Sequential bromination and chlorination under inert atmospheres (argon/nitrogen) to minimize side reactions .
  • Esterification Conditions : Use of methanol with catalytic sulfuric acid or thionyl chloride for ester formation, monitored by TLC to track completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane) to isolate the product, leveraging its high boiling point (311°C) and density (1.684 g/cm³) for phase separation .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., bromo at C5, chloro at C3) and ester group integrity. 19^{19}F NMR (if fluorinated analogs are present) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 250.0 (C₇H₅BrClNO₂) and fragment patterns .
  • HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) to assess purity (>97% by area) .

Advanced: How can regioselectivity challenges be addressed during further functionalization of the pyridine ring?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing ester group at C2 directs electrophilic substitutions to C4 or C6, while bromo (C5) and chloro (C3) substituents sterically hinder adjacent positions. Use computational DFT calculations to predict reactive sites .
  • Cross-Coupling Catalysis : Suzuki-Miyaura coupling at C5 (bromo) with aryl boronic acids under Pd(PPh₃)₄ catalysis. Optimize ligand choice (e.g., XPhos) and solvent (toluene/ethanol) for selectivity .
  • Protection Strategies : Temporary protection of the ester group (e.g., silylation) to enable nucleophilic aromatic substitution at C3 (chloro) .

Advanced: How should researchers resolve contradictions in spectroscopic data when characterizing synthetic byproducts?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray crystallography (SHELX refinement ), 2D NMR (COSY, HSQC), and IR spectroscopy to distinguish isomers (e.g., methyl 5-bromo-3-fluoropicolinate vs. methyl 5-bromo-4-chloropicolinate) .
  • Computational Modeling : Use Gaussian or ORCA to simulate NMR/IR spectra of proposed structures and compare with experimental data .
  • Byproduct Isolation : Scale-up reactions to isolate trace byproducts via preparative HPLC, followed by structural elucidation .

Application-Focused: What experimental strategies are effective for studying the biological activity of this compound?

Methodological Answer:

  • Target Identification : Screen against kinase or protease libraries via fluorescence polarization assays, leveraging the compound’s electrophilic sites for binding .
  • SAR Studies : Synthesize analogs (e.g., replacing bromo with iodo or trifluoromethyl) and test inhibitory activity in enzyme assays (IC₅₀ determination) .
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model interactions, focusing on halogen bonding with active-site residues .

Methodological: How can researchers ensure reproducibility in crystallographic studies of derivatives?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXL refinement with anisotropic displacement parameters for Br/Cl atoms .
  • Validation Tools : Check CIF files with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 convergence (<5% discrepancy) .
  • Deposition : Submit structures to the Cambridge Structural Database (CSD) with full experimental details (temperature, solvent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.